The compound is cataloged under the Chemical Abstracts Service with the identifier 160752-39-6. As a member of the triazolopyridine class, it exhibits properties that are being explored for various scientific applications, particularly in drug design and synthesis of novel materials.
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine typically involves cyclization reactions. A prominent method employed is dipolar cycloaddition, which can be executed in a one-pot reaction sequence. This method utilizes a dipolarophile and a nitrile imine intermediate to yield the desired triazolopyridine structure.
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine features:
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine can undergo various chemical transformations:
The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine primarily involves its interaction with biological targets such as receptors. Notably:
The binding affinity and efficacy of this compound can be influenced by its structural features such as:
The compound has several promising applications across different scientific fields:
It has been explored as a pharmacophore in drug design due to its ability to interact with specific biological targets like receptors involved in pain and inflammation.
Due to its unique structural features:
Research continues into its interactions with biological systems to elucidate potential therapeutic effects and mechanisms.
The 1-methyl-substituted tetrahydrotriazolopyridine core (1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine) exemplifies a privileged scaffold in medicinal chemistry due to its unique bicyclic architecture. This structure integrates a partially saturated pyridine ring fused with a 1,2,3-triazole moiety, where the methyl group at the N1 position enhances metabolic stability and modulates electronic properties. The scaffold’s planar triazole ring enables π-π stacking interactions with biological targets, while the pyridine nitrogen and bridgehead atoms offer hydrogen-bonding capabilities critical for target engagement [4]. These features collectively enhance binding affinity and selectivity across diverse target classes, including kinases, GPCRs, and epigenetic regulators.
The scaffold’s versatility is further demonstrated by its role as a bioisostere for purine nucleobases, allowing mimicry of ATP in kinase binding pockets. Its balanced lipophilicity (LogP ~1.2–1.8) and moderate molecular weight (~137–150 g/mol) improve cell permeability and oral bioavailability, making it ideal for central nervous system (CNS)-targeted agents [3] [5]. Notably, derivatives like N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (CAS: 1220038-41-4) exemplify structural derivatization at the C3 position to optimize target affinity [10].
Table 1: Key Molecular Properties of Representative Tetrahydrotriazolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 100501-58-4 | C₇H₁₁N₃ | 137.18 | High purity (95%), drug development scaffold |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | N/A | C₆H₉N₃ | 123.16 | Unsubstituted parent scaffold |
1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine* | 569351-26-4 | C₈H₁₂N₂ | 136.19 | Bicyclic core with dual heterocycles |
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | 56952-17-1 | C₇H₁₁N₃ | 137.18 | Isomeric analog with imidazole ring |
*Primary compound of interest. Data compiled from [3] [4] [5].
Synthetic accessibility enhances this scaffold’s utility. Routes typically begin with tetrahydropyridine precursors, followed by cyclization using hydrazine derivatives or azide-based dipolar cycloadditions. For example, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS: 100501-58-4) is commercially available for custom synthesis, underscoring its role in hit-to-lead optimization [3].
The historical trajectory of tetrahydrotriazolopyridines reflects strategic advances in heterocyclic chemistry and rational drug design. Early work (1980s–1990s) focused on 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives as antihypertensive agents, exemplified by the patent EP0245637A1, which disclosed carboxylic acid derivatives acting via adrenergic receptor modulation [6]. This era established the scaffold’s capacity for cardiovascular targeting but faced limitations in selectivity.
The 2000s witnessed a paradigm shift toward oncology and CNS disorders, driven by the "magic methyl" effect—strategic methylation to enhance potency, selectivity, or pharmacokinetics. Tazemetostat’s discovery illustrates this: Methyl groups on its pyridone core increased EZH2 histone methyltransferase inhibition by >10-fold by enforcing bioactive conformations and improving hydrophobic contacts [7]. Similarly, methylation at the 4-position of tetrahydroisoquinoline-based κ-opioid antagonists boosted receptor affinity 18-fold, underscoring how small steric changes optimize target engagement [7].
Table 2: Milestones in Tetrahydrotriazolopyridine-Based Drug Discovery
Era | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1980s–1990s | Antihypertensive agents via adrenergic modulation | Imidazo[4,5-c]pyridine-6-carboxylic acid derivatives | Validated scaffold for cardiovascular targeting |
2000–2010 | "Magic methyl" effects in kinase/epigenetic inhibitors | Tazemetostat analogs | Conformational control for enhanced potency |
2010–Present | Fragment-based design for CNS/GPCR targets | 2-(1-Adamantanylcarboxamido)thiophenes with methyl groups | 50-fold affinity increase for CB2 receptors |
Data derived from [5] [6] [7].
Synthetic methodologies evolved in parallel. Early routes relied on linear sequences, such as Michael additions followed by cyclizations (e.g., imidazo[4,5-c]pyridines via fumaric acid and 1-methyl-1H-imidazol-4-amine) [5]. Modern approaches leverage transition-metal catalysis and microwave-assisted cyclization to access 1,2,4-triazolopyridines efficiently, as reviewed by Results in Chemistry [9]. These innovations enabled diversification at C3, C5, and N1 positions—critical for probing structure-activity relationships (SAR). For instance, carboxamide derivatives (e.g., N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide) were optimized for cannabinoid receptor selectivity [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2